Cas no 2158290-38-9 (4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate)
4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate Chemical and Physical Properties
Names and Identifiers
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- 4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate
- EN300-6947118
- 2158290-38-9
- 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate
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- Inchi: 1S/C12H18O3S2/c1-11-5-7-12(8-6-11)17(13,14)15-9-3-4-10-16-2/h5-8H,3-4,9-10H2,1-2H3
- InChI Key: DWENMGIUCVACHM-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OCCCCSC
Computed Properties
- Exact Mass: 274.06973678g/mol
- Monoisotopic Mass: 274.06973678g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
- Complexity: 287
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 77Ų
4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6947118-0.05g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 0.05g |
$528.0 | 2025-03-12 | |
| Enamine | EN300-6947118-0.1g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 0.1g |
$553.0 | 2025-03-12 | |
| Enamine | EN300-6947118-0.25g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 0.25g |
$579.0 | 2025-03-12 | |
| Enamine | EN300-6947118-0.5g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 0.5g |
$603.0 | 2025-03-12 | |
| Enamine | EN300-6947118-1.0g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 1.0g |
$628.0 | 2025-03-12 | |
| Enamine | EN300-6947118-2.5g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 2.5g |
$1230.0 | 2025-03-12 | |
| Enamine | EN300-6947118-5.0g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 5.0g |
$1821.0 | 2025-03-12 | |
| Enamine | EN300-6947118-10.0g |
4-(methylsulfanyl)butyl 4-methylbenzene-1-sulfonate |
2158290-38-9 | 95.0% | 10.0g |
$2701.0 | 2025-03-12 |
4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate
4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate: A Comprehensive Overview
4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate, also known by its CAS registry number CAS No. 2158290-38-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound is characterized by its unique structure, which combines a sulfonate group with a methylsulfanyl substituent, making it a versatile building block for various chemical applications. In this article, we will delve into the structural properties, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate consists of a benzene ring substituted with both a methyl group and a sulfonate ester group. The sulfonate group (-SO3-) is attached to the benzene ring at the para position relative to the methyl group. Additionally, the butyl chain with a methylsulfanyl (-SMe) group is connected to the benzene ring via an ether linkage. This arrangement imparts unique electronic and steric properties to the molecule, which are crucial for its reactivity and functionality.
Recent studies have highlighted the importance of sulfonate esters in various chemical reactions, particularly in nucleophilic substitution and coupling reactions. The presence of the methylsulfanyl group in 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate further enhances its reactivity due to the electron-donating nature of the sulfur atom. This makes it an ideal substrate for exploring novel reaction pathways in organic synthesis.
The synthesis of CAS No. 2158290-38-9 typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the sulfonation of a substituted benzene derivative followed by alkylation to introduce the butyl chain with the methylsulfanyl substituent. Researchers have recently developed more efficient methods that utilize microwave-assisted synthesis or catalytic systems to improve yield and reduce reaction time.
In terms of applications, 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate has shown promise in several areas. Its ability to act as a leaving group in substitution reactions makes it valuable in drug discovery and polymer chemistry. Moreover, its stability under various conditions has led to its use as an intermediate in the synthesis of advanced materials such as stimuli-responsive polymers and functional surfactants.
Recent advancements in computational chemistry have enabled researchers to better understand the electronic properties of CAS No. 2158290-38-9. By employing density functional theory (DFT), scientists have been able to map out the molecular orbitals and predict reactivity trends with high accuracy. These insights have facilitated the design of more efficient synthetic routes and novel applications for this compound.
In conclusion, 4-(Methylsulfanyl)butyl 4-methylbenzene-1-sulfonate (CAS No. 2158290-38-9) stands out as a significant compound in modern organic chemistry due to its unique structure and versatile properties. With ongoing research uncovering new synthetic methods and applications, this compound is poised to play an increasingly important role in both academic and industrial settings.
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